molecular formula C11H7NO B3053296 2-Hydroxy-1-naphthonitrile CAS No. 52805-47-7

2-Hydroxy-1-naphthonitrile

Cat. No.: B3053296
CAS No.: 52805-47-7
M. Wt: 169.18 g/mol
InChI Key: FQEORPZFSMZRSP-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

    From Halogenoalkanes: One common method to synthesize nitriles, including 2-hydroxy-1-naphthonitrile, is through the nucleophilic substitution of halogenoalkanes with cyanide ions.

    From Amides: Another method involves the dehydration of primary amides using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).

    From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide (HCN) to form hydroxynitriles.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and efficiency. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of naphthoquinones or other carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated naphthalenes or other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-hydroxy-1-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The hydroxyl and nitrile groups play crucial roles in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

    1-Hydroxy-2-naphthonitrile: Similar structure but with the hydroxyl and nitrile groups in different positions.

    2-Hydroxy-3-naphthonitrile: Another isomer with different positioning of functional groups.

    2-Hydroxy-1-naphthoic acid: Contains a carboxyl group instead of a nitrile group.

Uniqueness: 2-Hydroxy-1-naphthonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in synthesis and research .

Properties

IUPAC Name

2-hydroxynaphthalene-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEORPZFSMZRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455727
Record name 1-cyano-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52805-47-7
Record name 2-Hydroxy-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52805-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-cyano-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 6 ml of a solution of 2.02M of boron trichloride in 1,2-dichloroethane were added a solution of 1.44 g of β-naphthol in 30 ml of 1,2-dichloroethane, 0.82 ml of methyl thiocyanate and 1.33 g of aluminium chloride under ice-cooling. After stirring at room temperature for 3 hr., the reaction mixture was poured into 33 ml of 4N aqueous NaOH and stirred at 75°-78° C. on an oil bath for 30 min. The reaction solution was mixed with 30 ml of 6N HCl and extracted with ether. After drying the ether layer over anhydrous magnesium sulfate, the solvent was distilled off. The residue was recrystallized from ether-benzene to yield 1.49 g of 1-cyano-2-naphthol as crystals melting at 160°-161° C.
[Compound]
Name
solution
Quantity
6 mL
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reactant
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0 (± 1) mol
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reactant
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1.44 g
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reactant
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1.33 g
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0.82 mL
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0 (± 1) mol
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solvent
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30 mL
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solvent
Reaction Step One
Name
Quantity
33 mL
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Name
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30 mL
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reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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